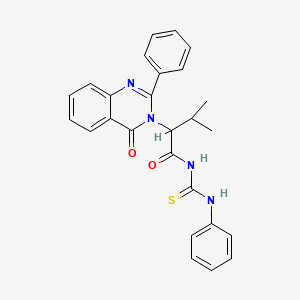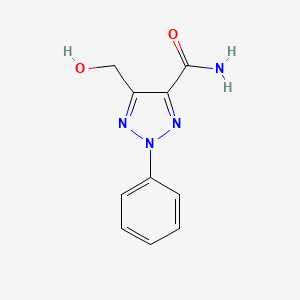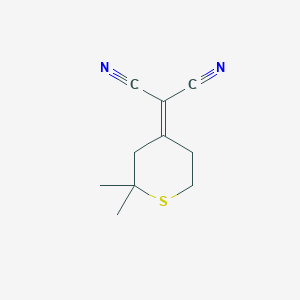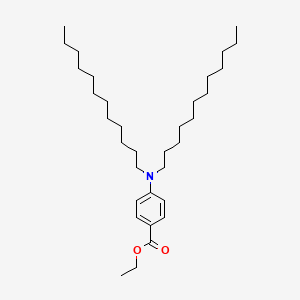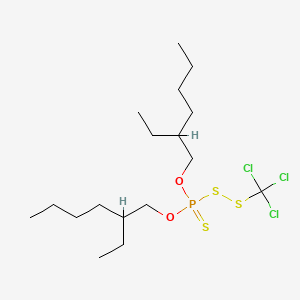
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester is a complex organophosphorus compound. It is known for its unique chemical structure, which includes both dithioperoxo and trichloromethyl groups. This compound is used in various industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester typically involves the reaction of phosphorodithioic acid with 2-ethylhexanol and trichloromethyl sulfenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The dithioperoxo group can form strong bonds with metal ions, inhibiting the activity of metalloenzymes. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) S-(trichloromethyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) S-(methyl) ester
Uniqueness
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester is unique due to the presence of both dithioperoxo and trichloromethyl groups. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71889-07-1 |
|---|---|
Molecular Formula |
C17H34Cl3O2PS3 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
bis(2-ethylhexoxy)-sulfanylidene-(trichloromethyldisulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C17H34Cl3O2PS3/c1-5-9-11-15(7-3)13-21-23(24,26-25-17(18,19)20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
KCDYJNZBSWVJET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14473048.png)

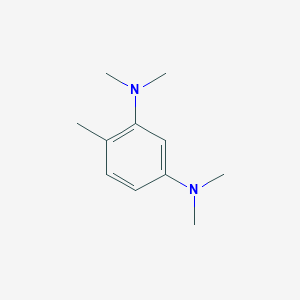
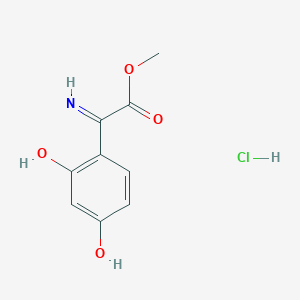

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)

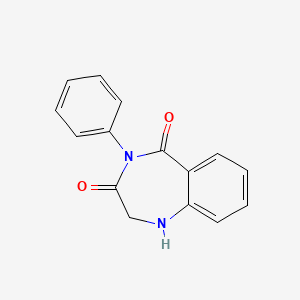
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
